molecular formula C18H25N3O2 B2534072 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-37-0

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2534072
M. Wt: 315.417
InChI Key: LPGDOBWLSXQCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound . The molecule contains a total of 48 bond(s) including 22 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 ether(s) (aliphatic), 1 sulfone(s) and 1 tetrahydro-thiophene(s) .


Molecular Structure Analysis

The molecular structure of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea includes 1 six-membered ring(s), 1 urea (-thio) derivative(s), and 1 tertiary .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a class of cyclic dipeptidyl ureas, involved reactions including cyclohexyl isocyanide, indicating the utility of cyclohexyl-based compounds in creating novel chemical structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Analytical and Detection Techniques

  • N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) was found to exhibit strong solvatochromism in its fluorescence properties, useful for detecting analytes like alcohols, carboxylic acids, and fluoride ions (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).

Medicinal Chemistry and Pharmacology

  • Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, including cyclohexyl groups, have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating their potential in medicinal chemistry (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
  • Novel ureas and sulfamides incorporating 1-aminotetralins were synthesized and showed variable degrees of cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Özgeriş, Akbaba, Özdemir, Türkez, & Göksu, 2017).

Environmental and Material Sciences

properties

IUPAC Name

1-cyclohexyl-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGDOBWLSXQCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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